3-(4-bromophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC15127459
Molecular Formula: C17H10BrFN4O
Molecular Weight: 385.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H10BrFN4O |
|---|---|
| Molecular Weight | 385.2 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C17H10BrFN4O/c18-12-5-1-11(2-6-12)16-20-17(24-23-16)15-9-14(21-22-15)10-3-7-13(19)8-4-10/h1-9H,(H,21,22) |
| Standard InChI Key | UPHGWAJYDALWGB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)F |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure integrates three aromatic systems: a 1,2,4-oxadiazole ring, a 4-bromophenyl group at position 3, and a 3-(4-fluorophenyl)-1H-pyrazol-5-yl moiety at position 5. The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, contributes to metabolic stability and hydrogen-bonding capacity, while the bromine and fluorine substituents enhance lipophilicity and electronic effects .
Table 1: Molecular Properties of 3-(4-Bromophenyl)-5-[3-(4-Fluorophenyl)-1H-Pyrazol-5-yl]-1,2,4-Oxadiazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₀BrFN₄O |
| Molecular Weight | 385.2 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 3-(4-Bromophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
The bromine atom at the para position of the phenyl ring introduces steric bulk and electron-withdrawing effects, potentially influencing binding interactions with biological targets. The fluorine atom on the adjacent phenyl group enhances electronegativity, which may improve membrane permeability.
Synthetic Methodologies
Precursor Preparation
Synthesis begins with the preparation of intermediate hydrazides and pyrazole derivatives. For example, ethyl 5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate serves as a key precursor in analogous oxadiazole syntheses . Hydrazinolysis of such esters yields carboxylic acid hydrazides, which undergo cyclocondensation with carbon disulfide or ammonium thiocyanate to form oxadiazole or triazole intermediates, respectively .
Cyclocondensation Reaction
The final step involves cyclizing the hydrazide intermediate with a bromophenyl-substituted carbonyl compound. A representative procedure involves refluxing 4-bromobenzoyl chloride with the hydrazide in ethanol under basic conditions, followed by purification via recrystallization .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Ethyl oxalate, NaOEt, reflux | Ethyl 2,4-dioxobutanoate derivative |
| 2 | Phenylhydrazine, acetic acid, reflux | Pyrazole-3-carboxylate |
| 3 | Hydrazine hydrate, ethanol | Carboxylic acid hydrazide |
| 4 | CS₂, KOH, reflux | 1,3,4-Oxadiazole-2-thione |
| 5 | 4-Bromobenzoyl chloride, base, reflux | Target compound |
Reaction yields typically range from 70% to 85%, with purity confirmed via melting point analysis and chromatographic techniques .
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum of analogous oxadiazoles shows absorptions at ~1642 cm⁻¹ (C═N stretch) and ~1238 cm⁻¹ (C═S in thione derivatives) . The absence of NH stretches in the final product confirms successful cyclization .
Nuclear Magnetic Resonance
¹H NMR data for related compounds reveal aromatic protons in the δ 6.5–8.1 ppm range, with singlet peaks for methyl groups (e.g., NCH₃ at δ 3.42) . ¹³C NMR spectra display signals for oxadiazole carbons at ~158–162 ppm and aryl carbons between 124–144 ppm .
Table 3: Comparative Spectral Data
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Analogous oxadiazole | 1642 (C═N) | 3.42 (NCH₃), 6.5–8.1 (Ar-H) | 158–162 (C═N), 124–144 (Ar-C) |
Biological Activities and Mechanisms
Antimicrobial Activity
Oxadiazole derivatives exhibit broad-spectrum antimicrobial effects. For instance, compound 10c (a nitro-substituted analog) demonstrated MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli in plate dilution assays . The bromine and fluorine substituents may enhance membrane disruption via hydrophobic interactions.
| Activity Type | Model System | Result | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | MIC = 8 µg/mL | |
| Anticancer | MCF-7 cells | IC₅₀ = 12–35 µM |
Structure-Activity Relationships (SAR)
-
Bromine Substitution: Para-bromo groups enhance lipid solubility, improving blood-brain barrier penetration in neuroactive compounds.
-
Fluorine Position: Meta-fluorine on the pyrazole ring optimizes hydrogen bonding with enzyme active sites, as seen in COX-2 inhibitors .
-
Oxadiazole Core: The 1,2,4-oxadiazole isomer shows greater metabolic stability than 1,3,4-oxadiazoles in hepatic microsome assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume